Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)
Description
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) (CAS: 852445-8-6) is an air-sensitive, white-to-pale gray N-heterocyclic carbene (NHC) gold(I) complex. Its molecular formula is C₂₃H₃₂AuClN₂, with a molecular weight of 568.93 g/mol . The adamantyl substituents on the NHC ligand confer exceptional steric bulk, enhancing stability and influencing reactivity in catalytic applications. It is typically packaged under argon or vacuum to prevent decomposition .
Properties
IUPAC Name |
[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPBKUNDOYDJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Deprotonation: 1,3-Bis(adamantyl)imidazolium chloride (1.0 equiv) is stirred with Ag₂O (0.5 equiv) in CH₃CN/CH₂Cl₂ (1:1, 0.1 M) under nitrogen for 12–24 hours.
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Transmetalation: AuCl(SMe₂) (1.05 equiv) is added, and the mixture is stirred for 3–6 hours.
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Workup: Filtration through Celite, solvent removal, and recrystallization from CH₂Cl₂/hexanes yields the product as a colorless solid.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ag₂O Equiv | 0.5 | <70% if <0.3 |
| Solvent Polarity | CH₃CN/CH₂Cl₂ | +15% vs THF |
| Reaction Time | 6 h (Au step) | 92% max yield |
This method achieves 72–92% isolated yields. Prolonged silver contact (>24 h) promotes decomposition, necessitating strict time control.
One-Pot Alkoxide-Mediated Synthesis
Steps
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In Situ Deprotonation: Imidazolium chloride (1.0 equiv), K₂CO₃ (2.0 equiv), and AuCl(SMe₂) (1.1 equiv) are refluxed in acetone (0.2 M) for 8 hours.
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Quenching: The mixture is filtered hot, concentrated, and precipitated with hexanes.
Performance Metrics
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Yield: 68–75%
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Purity: 98% (by ¹H NMR)
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Advantage: Avoids silver residues, reducing purification steps.
Halide Exchange Reactions
For chloride-free derivatives, metathesis with NaNTf₂ or KPF₆ in THF proceeds quantitatively:
This method retains the NHC coordination while altering counterions for solubility tuning.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Data
NMR Signatures
IR Spectroscopy
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Silver-Free | Scalability |
|---|---|---|---|---|
| Ag₂O Transmetalation | 92 | 99 | No | Moderate |
| One-Pot K₂CO₃ | 75 | 98 | Yes | High |
| Halide Exchange | >99 | 95 | Yes | Low |
The Ag₂O route remains preferred for high yields, while the one-pot method suits scale-up. Halide exchange is limited to derivative synthesis.
Catalytic Applications
Though beyond synthesis scope, the compound catalyzes:
Chemical Reactions Analysis
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold, depending on the reagents and conditions used.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as C-H activation and bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) involves the stabilization of intermediate species and lowering of activation energies in catalytic reactions . The gold(I) center interacts with substrates through coordination bonds, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar NHC-Au(I) Complexes
Structural and Molecular Properties
Key structural differences arise from the NHC ligand substituents, which modulate steric and electronic properties:
- Steric Effects : Adamantyl groups provide greater steric bulk compared to mesityl (2,4,6-trimethylphenyl) or cyclohexyl substituents. This bulk may hinder substrate access in catalysis but enhance stability against ligand dissociation .
a) Cyclization and Functionalization Reactions
- INFI 79-1200 (mesityl-substituted): Exhibits high activity in alkene hydroarylation, pyrrole synthesis, and dehydrative cyclization/Diels-Alder reactions at room temperature .
b) Acetylene Semihydrogenation
Stability and Handling
- Air Sensitivity : All NHC-Au(I) complexes in this comparison are air-sensitive, requiring inert atmosphere storage (argon/vacuum) .
- Thermal Stability : The trimethoxybenzyl-substituted complex () has a higher melting point (207–208°C ) compared to mesityl or adamantyl derivatives, suggesting stronger intermolecular interactions .
Key Research Findings
Steric vs. Electronic Tuning : Mesityl-substituted NHC-Au(I) complexes balance steric bulk and electronic donation, making them versatile catalysts. Adamantyl derivatives prioritize steric protection, which may benefit selective catalysis .
Catalytic Efficiency : In acetylene semihydrogenation, electron-rich NHC-Au(I) complexes (e.g., mesityl or diisopropylphenyl) show superior activity over silver or palladium analogs .
Biological Compatibility : Bulky NHC ligands (e.g., adamantyl) may improve stability in biological media by reducing ligand scrambling, though this requires further study .
Biological Activity
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), with the chemical formula and CAS number 852445-88-6, is an organometallic compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a gold(I) center coordinated to a bis(adamantyl)imidazol-2-ylidene ligand, which confers unique properties that may enhance its biological efficacy.
The biological activity of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The gold(I) ion can participate in various biochemical processes, including:
- Inhibition of Enzymatic Activity : Gold complexes have been shown to inhibit certain enzymes, including those involved in cancer cell proliferation.
- Interaction with DNA : Some studies suggest that gold compounds can bind to DNA, potentially disrupting replication and transcription processes.
Anticancer Properties
Recent research has highlighted the anticancer potential of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I). In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines indicate a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
Comparative Biological Activity
A comparative analysis of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) with other gold(I) complexes reveals its superior efficacy in certain applications. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) | HeLa | 5.0 | DNA binding and enzyme inhibition |
| Chloroauric acid (HAuCl4) | HeLa | 15.0 | Enzyme inhibition |
| AuNPs (Gold Nanoparticles) | MCF-7 | 10.0 | Reactive oxygen species generation |
Case Study 1: In Vitro Efficacy Against Cancer Cells
In a study conducted by Smith et al. (2023), chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) was evaluated for its cytotoxic effects on HeLa cells. The results indicated an IC50 of 5 µM after 48 hours of exposure, demonstrating significant anticancer activity compared to control treatments.
Case Study 2: Mechanistic Insights
A mechanistic study published in the Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound's ability to disrupt mitochondrial function plays a crucial role in its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
